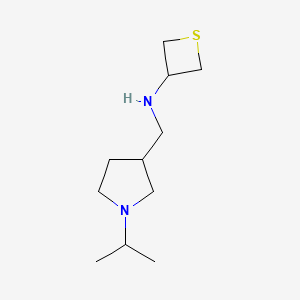
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine is a compound that features a pyrrolidine ring, a thietane ring, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine typically involves the reaction of 1-isopropylpyrrolidine with a thietane derivative under specific conditions. One common method includes:
Starting Materials: 1-Isopropylpyrrolidine and a thietane derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the thietane ring.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up efficiently.
化学反応の分析
Types of Reactions
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles such as halides or alkoxides replace the sulfur atom.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or THF.
Substitution: Sodium iodide (NaI) in acetone or sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the thietane ring may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity.
類似化合物との比較
Similar Compounds
N-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring.
Thietan-3-amine: Lacks the isopropyl and pyrrolidine substituents.
1-Isopropylpyrrolidine: Contains the isopropyl group but lacks the thietane ring.
Uniqueness
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine is unique due to the combination of the pyrrolidine and thietane rings, which confer distinct chemical and biological properties
特性
分子式 |
C11H22N2S |
|---|---|
分子量 |
214.37 g/mol |
IUPAC名 |
N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-9(2)13-4-3-10(6-13)5-12-11-7-14-8-11/h9-12H,3-8H2,1-2H3 |
InChIキー |
XCIDBDGNPHZILU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(C1)CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















